molecular formula C20H27N5O3 B2577799 N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide CAS No. 1235300-13-6

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2577799
CAS No.: 1235300-13-6
M. Wt: 385.468
InChI Key: GNACTPJOVCHVRD-UHFFFAOYSA-N
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Description

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a tert-butylcarbamoyl group, and a cyanophenyl group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 1-Boc-piperidine-4-carboxaldehyde, which is then reacted with other reagents to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and bases such as N,N-diisopropylethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimized reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced derivatives .

Scientific Research Applications

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(2-cyanophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-20(2,3)24-19(28)25-10-8-14(9-11-25)13-22-17(26)18(27)23-16-7-5-4-6-15(16)12-21/h4-7,14H,8-11,13H2,1-3H3,(H,22,26)(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNACTPJOVCHVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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